4-(Trifluoromethyl)benzene-1,2-diamine
Overview
Description
4-(Trifluoromethyl)benzene-1,2-diamine, also known as this compound, is a useful research compound. Its molecular formula is C7H7F3N2 and its molecular weight is 176.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and properties of soluble polyimides based on isomeric ditrifluoromethyl substituted 1,4-bis(4-aminophenoxy)benzene
This study details the synthesis of a new fluorinated diamine monomer and its application in the production of organosoluble polyimides. These polyimides demonstrated enhanced properties like solubility, thermal stability, transparency, and gas permeability, making them suitable for various industrial applications (Qiu et al., 2006).
Synthesis and Properties of Fluorinated Poly(ether imide)s
Synthesis and properties of soluble fluorinated poly(ether imide)s with different pendant groups
This research involved the synthesis of new fluorinated diamine monomers and their polymerization with aromatic dianhydrides to create poly(ether imide)s. These materials exhibited high thermal stability, optical transparency, and mechanical strength, making them potential candidates for various applications, especially in the fields of optoelectronics and microelectronics (Liu et al., 2008).
Optical and Dielectric Characterization of Fluorinated Polyimides
The optical and dielectric characterization of light-colored fluorinated polyimides
This study synthesized a series of soluble fluorinated aromatic polyimides with enhanced solubility, transparency, and exceptional thermal stability. The unique properties of these polyimides, such as low dielectric constants and excellent optical properties, make them ideal for advanced optoelectronics applications (Jang et al., 2007).
Synthesis and Properties of Novel Polyimide Optical Materials
Synthesis and properties of novel polyimide optical materials with different haloid pendant
This research focused on the synthesis of two diamine monomers with different haloid pendants and the preparation of a series of polyimides from these diamines. These polyimides showed high thermal stability, good solubility, and excellent optical properties, suggesting their potential use in optical materials (Xing et al., 2011).
Synthesis and Properties of Fluorinated Polyimides
Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl
This study synthesized novel diamine monomers leading to several fluorinated polyimides. These polyimides exhibited high thermal stability, low water absorption rate, and low dielectric constant, making them suitable for advanced material applications (Banerjee et al., 2003).
Safety and Hazards
“4-(Trifluoromethyl)benzene-1,2-diamine” is classified as hazardous. It causes severe skin burns and eye damage . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
“4-(Trifluoromethyl)benzene-1,2-diamine” has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting efficient thermally activated delayed fluorescence . This suggests potential future directions in the field of organic light-emitting diodes (OLEDs) .
Mechanism of Action
Target of Action
It has been suggested that it may interact with dna
Mode of Action
It has been suggested that it may be involved in photo-induced ligand dissociation and subsequent DNA covalent binding . This suggests that 3,4-Diaminobenzotrifluoride could potentially serve as a photoactivated chemotherapeutic agent .
Biochemical Pathways
Given its potential interaction with DNA , it may affect pathways related to DNA replication, transcription, and repair
Pharmacokinetics
Its molecular weight is 176.14 , which suggests it could potentially be absorbed and distributed throughout the body.
Result of Action
Given its potential interaction with DNA , it may cause changes at the molecular level that could potentially affect cellular function
Properties
IUPAC Name |
4-(trifluoromethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWJHUJJBYMJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190272 | |
Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-71-8 | |
Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Trifluoromethyl-1,2-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4-(Trifluoromethyl)benzene-1,2-diamine?
A1: this compound is an organic compound with the molecular formula C7H7F3N2. While specific spectroscopic data is not provided in the given research papers, its structure consists of a benzene ring with two amine (-NH2) groups at the 1 and 2 positions and a trifluoromethyl (-CF3) group at the 4 position.
Q2: How does this compound interact with Mycobacterium tuberculosis dihydrofolate reductase?
A2: Research indicates that this compound acts as a fragment (fragment 17) that binds to Mycobacterium tuberculosis dihydrofolate reductase (DHFR) []. While the exact binding mechanism and downstream effects are not detailed in the provided abstract, the interaction with DHFR suggests potential as a starting point for developing anti-tuberculosis drugs. DHFR is a key enzyme in folate metabolism, which is essential for bacterial DNA synthesis. Inhibition of DHFR can therefore disrupt bacterial growth and proliferation.
Q3: Can this compound be used to synthesize other compounds?
A3: Yes, this compound can be used as a reactant in organic synthesis. For example, it reacts with 1,5-difluoro-2,4-dinitrobenzene to produce N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine [, ]. The reaction conditions, specifically the choice of solvent, can significantly impact the product yield and purity.
Q4: Are there any known interactions between this compound and the tumor suppressor protein p53?
A4: The provided research indicates that a complex has been formed between the p53 core domain mutant Y220C and this compound []. This finding suggests a potential interaction with p53, a protein crucial for cell cycle regulation and tumor suppression. Further research is needed to elucidate the details and implications of this interaction.
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